

# Cericlamine (JO-1017): A Technical Whitepaper on a Novel Investigational Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025



For distribution to: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) that was under investigation as a potential treatment for major depression, anxiety disorders, and anorexia nervosa. Developed by Jouveinal, Cericlamine belongs to the amphetamine family and is structurally a derivative of phentermine. The compound progressed to Phase III clinical trials in 1996; however, its development was ultimately discontinued in 1999, and it was never marketed. This document provides a comprehensive technical overview of the available scientific and clinical data on Cericlamine, including its mechanism of action, chemical properties, and the findings from preclinical and clinical evaluations.

## Introduction

Cericlamine (JO-1017) emerged during a period of significant advancement in the pharmacological treatment of depression, characterized by the development of selective serotonin reuptake inhibitors. As a member of this class, Cericlamine was designed to offer a more targeted approach to modulating serotonergic neurotransmission with a potentially improved side-effect profile compared to older classes of antidepressants. It was considered a "fifth generation" antidepressant by some researchers at the time.[1] This whitepaper will synthesize the available data on Cericlamine to provide a detailed technical resource for the scientific community.



# **Chemical and Physical Properties**

**Cericlamine** is a synthetic compound with the following chemical and physical characteristics:

| Property           | Value                                                            |
|--------------------|------------------------------------------------------------------|
| IUPAC Name         | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-<br>methylpropan-1-ol |
| Developmental Code | JO-1017                                                          |
| Chemical Formula   | C12H17Cl2NO                                                      |
| Molar Mass         | 262.17 g⋅mol <sup>-1</sup>                                       |
| Chemical Structure | (See Figure 1)                                                   |

Figure 1: Chemical Structure of Cericlamine

(A 2D representation of the chemical structure of **Cericlamine** would be placed here.)

A brief description of the synthesis of **Cericlamine** has been documented and involves the arylation of methacrylic acid with a diazonium salt of 3,4-dichloroaniline, followed by displacement of the halide with dimethylamine, esterification, and subsequent reduction.

### **Mechanism of Action**

**Cericlamine**'s primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, **Cericlamine** increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Cericlamine [medbox.iiab.me]



• To cite this document: BenchChem. [Cericlamine (JO-1017): A Technical Whitepaper on a Novel Investigational Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054518#investigational-new-drug-cericlamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com